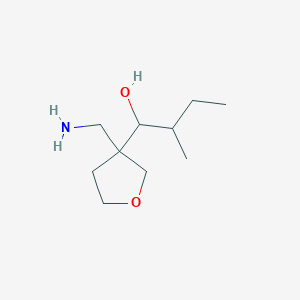
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amine and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol typically involves multiple steps. One common method starts with the cyclization of maleic glycol to obtain 2,5-dihydrofuran. This intermediate is then formylated to produce 3-formyltetrahydrofuran. Finally, reductive amination is carried out to yield 3-aminomethyl tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high material utilization, large production capacity, and high selectivity of catalysts. The use of inert gas and controlled reaction conditions ensures the stability and purity of the final product .
化学反応の分析
Types of Reactions
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Aminomethyltetrahydrofuran: A simpler analog with similar functional groups but lacking the additional methylbutan-1-ol moiety.
Tetrahydrofuran-3-ylmethanol: Contains a hydroxyl group but lacks the aminomethyl and methylbutan-1-ol components.
Uniqueness
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-8(2)9(12)10(6-11)4-5-13-7-10/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
MIZJHKMLTBYSDA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C1(CCOC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


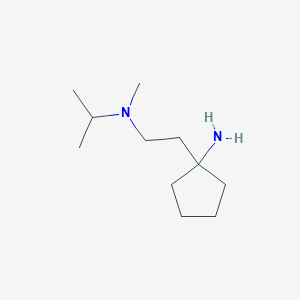
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
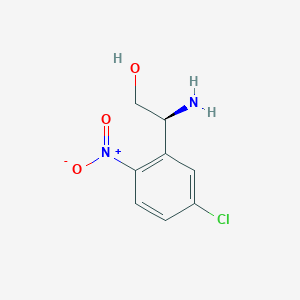
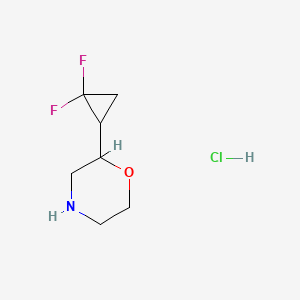
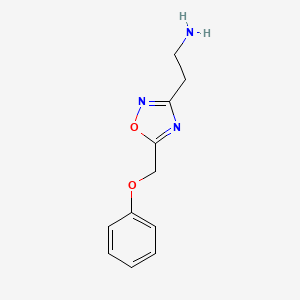
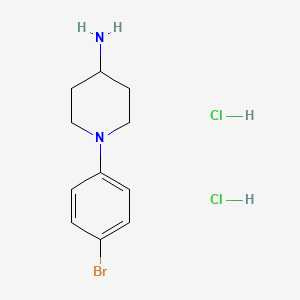
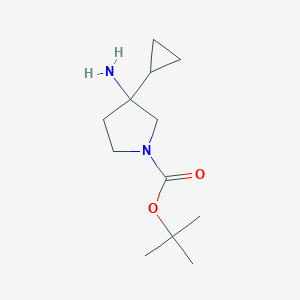
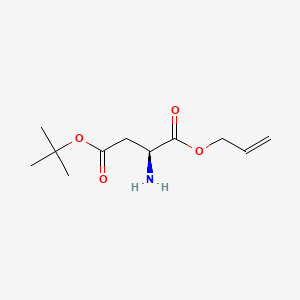
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
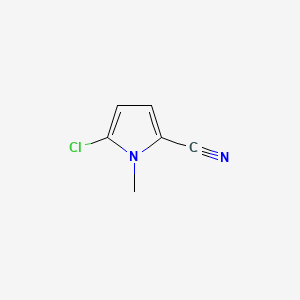
![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
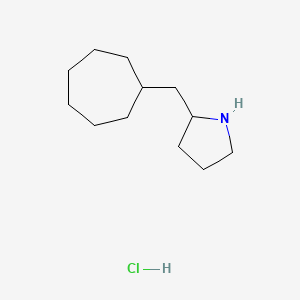
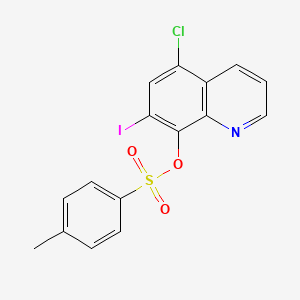
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
